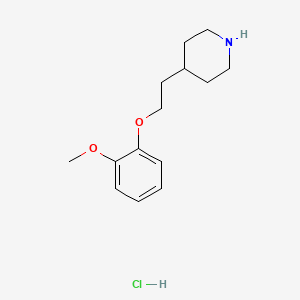
2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride is a chemical compound that is likely to be related to piperidine analogues, which are known for their ability to interact with various neurotransmitter transporters. Although the specific compound is not directly mentioned in the provided papers, it can be inferred that it may have similar properties to those described in the studies, such as affinity for the dopamine transporter (DAT) due to its structural similarity to the compounds studied in the papers.
Synthesis Analysis
The synthesis of related piperidine compounds involves starting materials that are structurally related to 2-methoxyphenyl groups and piperidine moieties. For instance, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines was achieved using ethyl p-methoxycinnamate and an acid-mediated amido cyclization reaction . This suggests that a similar approach could potentially be applied to synthesize 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride, although the specific details would depend on the desired substitution pattern and stereochemistry.
Molecular Structure Analysis
The molecular structure of piperidine analogues is crucial in determining their affinity and selectivity for neurotransmitter transporters. The role of the N-substituent, as well as the overall stereochemistry, are important factors. For example, a compound with a naphthylmethyl group attached to the piperidine nitrogen showed subnanomolar affinity for DAT . The molecular structure of 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride would likely include a piperidine ring and a methoxyphenyl group, which could influence its binding properties.
Chemical Reactions Analysis
The chemical reactions involving piperidine analogues can be complex and are influenced by factors such as the presence of strain or neighboring groups. The study on the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines indicated that the stereochemical outcome of the cyclization reaction was more affected by allylic 1,3-strain than by neighboring group participation . This suggests that the synthesis of 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride would also require careful consideration of these factors to control the stereochemistry of the final product.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride are not directly discussed in the provided papers, it can be inferred that the compound would exhibit properties typical of piperidine analogues. These might include high affinity for the dopamine transporter and selectivity over other transporters such as the norepinephrine transporter and the serotonin transporter, as seen with other piperidine derivatives . The physical properties such as solubility, melting point, and stability would depend on the specific functional groups and stereochemistry of the compound.
Applications De Recherche Scientifique
Biodegradation and Environmental Fate
- Research on ethyl tert-butyl ether (ETBE) highlights microbial degradation pathways in soil and groundwater, providing insights into the biodegradation and environmental fate of ether compounds. Microorganisms can degrade ETBE aerobically, indicating potential environmental biodegradation pathways for similar methoxylated ethers (Thornton et al., 2020).
Anticancer Drug Research
- A study on 3-styrylchromones and 3-styryl-2H-chromenes explores compounds synthesized with high tumor specificity and minimal toxicity to normal cells. This research suggests the potential of methoxylated compounds in developing anticancer drugs with reduced side effects (Sugita et al., 2017).
Blood Compatibility Mechanism
- A review on the blood compatibility of poly(2-methoxyethyl acrylate) (PMEA) discusses the unique water structure at the polymer interface, indicating the role of methoxylated compounds in enhancing blood compatibility of materials. This research could inform the development of biocompatible materials for medical applications (Tanaka & Mochizuki, 2010).
Environmental and Health Impact
- The presence and effects of methoxylated flame retardants in the environment are reviewed, emphasizing their occurrence in indoor air, dust, and consumer goods. This research underlines the environmental persistence and potential health impacts of methoxylated compounds, including those similar to 2-Methoxyphenyl 2-(4-piperidinyl)ethyl ether hydrochloride (Zuiderveen et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-3-5-14(13)17-11-8-12-6-9-15-10-7-12;/h2-5,12,15H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILOZZBKAJSYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3022165.png)
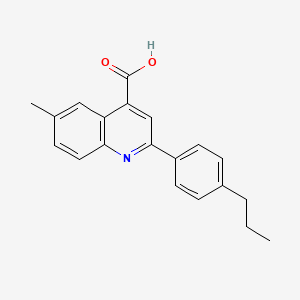
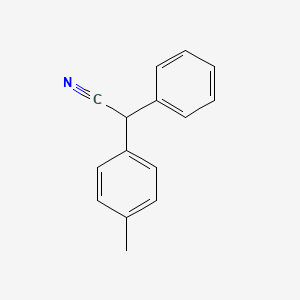
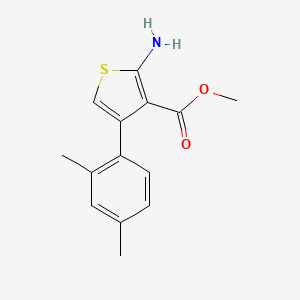
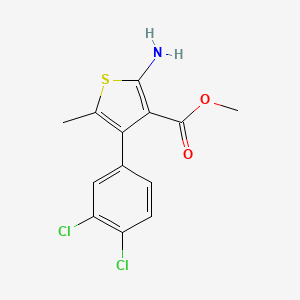
![Methyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3022174.png)
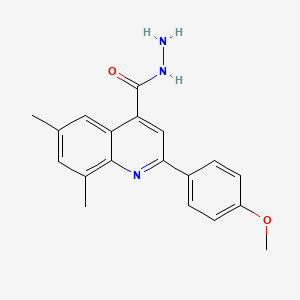

![4-methyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3022180.png)
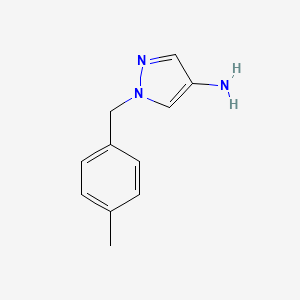
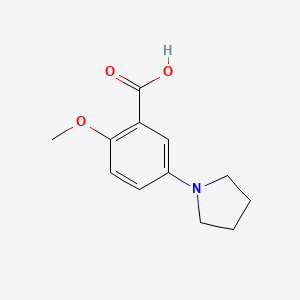
![2-[(4-Methylphenyl)amino]butanohydrazide](/img/structure/B3022185.png)
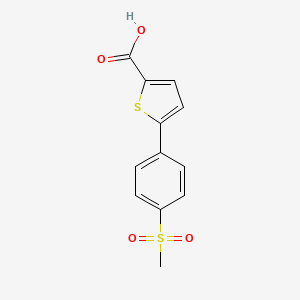
![2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022187.png)